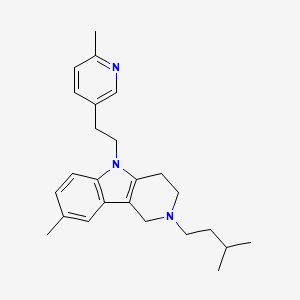
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester is an organic compound that belongs to the class of aromatic sulfonic acid esters. This compound is characterized by the presence of a benzenesulfonic acid group substituted with a bromine atom at the para position, a methoxy group, a methyl group, and a pentyl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester can be achieved through a multi-step process involving the following steps:
Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Bromination: The benzenesulfonic acid is then brominated at the para position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated benzenesulfonic acid is esterified with 4-methoxy-4-methyl-2-pentanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzenesulfonic acid derivative.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonic acid derivatives.
Ester Hydrolysis: 4-methoxy-4-methyl-2-pentanol and p-bromo-benzenesulfonic acid.
p-bromo-benzenesulfonic acid with a carbonyl group in place of the methoxy group.Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target molecule and the type of interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the bromine and ester groups.
Benzenesulfonic acid, 4-methoxy-: Similar structure but lacks the bromine and ester groups.
Benzenesulfonic acid, 4-bromo-: Similar structure but lacks the methoxy and ester groups.
Uniqueness
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and ester group allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
23453-98-7 |
|---|---|
Molekularformel |
C13H19BrO4S |
Molekulargewicht |
351.26 g/mol |
IUPAC-Name |
(4-methoxy-4-methylpentan-2-yl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H19BrO4S/c1-10(9-13(2,3)17-4)18-19(15,16)12-7-5-11(14)6-8-12/h5-8,10H,9H2,1-4H3 |
InChI-Schlüssel |
PMRGKKKILGALMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)OC)OS(=O)(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


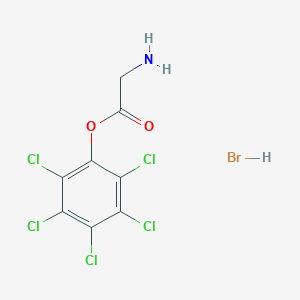
![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)
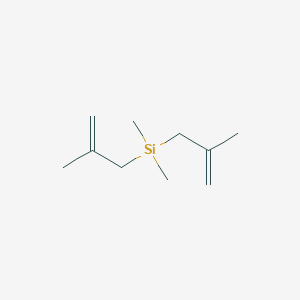

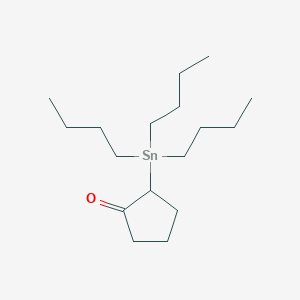


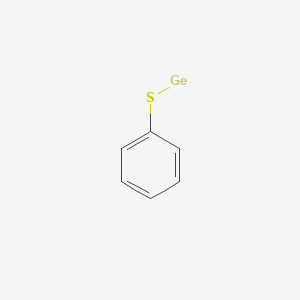
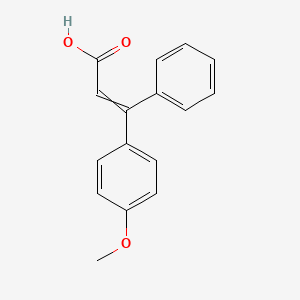

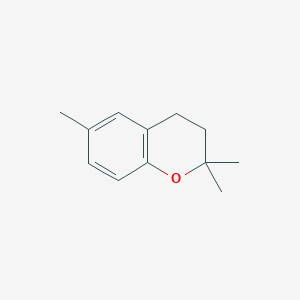
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
